molecular formula C18H20ClN3S B4655288 N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide

N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide

Cat. No. B4655288
M. Wt: 345.9 g/mol
InChI Key: GJRXSNUNHYATEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since gained attention in scientific research due to its potential therapeutic applications. TFMPP has been found to exhibit a range of biological effects, including antidepressant, anxiolytic, and hallucinogenic properties. In

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for the treatment of anxiety and depression. N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has also been found to have hallucinogenic effects, which have been studied for their potential use in psychotherapy. Additionally, N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been used as a research tool for studying the serotonin system in the brain, as it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in the regulation of serotonin signaling in the brain. By binding to these receptors, N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide can modulate the activity of serotonin, which is a neurotransmitter that plays a key role in mood regulation, anxiety, and other physiological processes. The exact mechanism of action of N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the activation of downstream signaling pathways that lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, which is consistent with its partial agonist activity at the 5-HT1A and 5-HT2A receptors. N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has also been found to decrease activity in the amygdala, a brain region that is involved in the regulation of fear and anxiety. Additionally, N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to increase the activity of the prefrontal cortex, a brain region that is involved in decision-making and cognitive control.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize, making it readily available for scientific research purposes. N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has also been well-characterized in the literature, with extensive studies on its pharmacology and mechanism of action. However, there are also limitations to using N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide in lab experiments. It has been found to have low potency and efficacy at the 5-HT1A and 5-HT2A receptors, which can make it difficult to observe significant effects. Additionally, N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have off-target effects at other receptors, which can complicate its interpretation in experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide. One area of interest is its potential therapeutic applications for anxiety and depression. Further studies are needed to determine the efficacy and safety of N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide for these indications. Another area of interest is its potential use in psychotherapy. N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have hallucinogenic effects, which have been studied for their potential use in treating certain psychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide and its downstream signaling pathways. Overall, N-(4-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has the potential to be a valuable research tool and therapeutic agent in the future.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-14-13-15(19)7-8-17(14)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRXSNUNHYATEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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